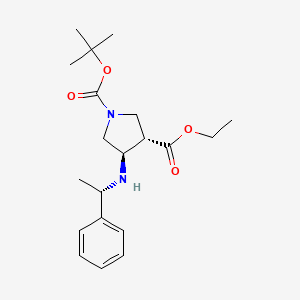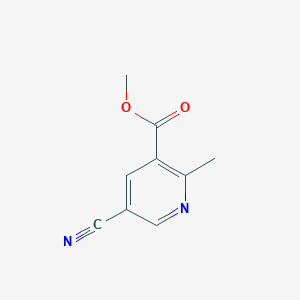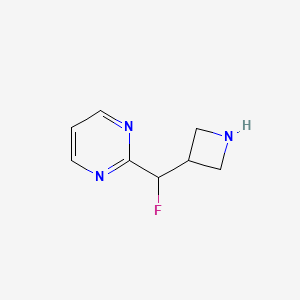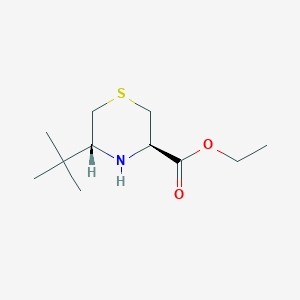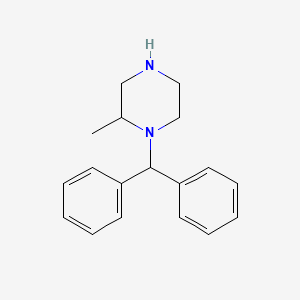
1-Benzhydryl-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-2-methylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of a benzhydryl group attached to the nitrogen atom at the 1-position and a methyl group at the 2-position of the piperazine ring
Preparation Methods
The synthesis of 1-Benzhydryl-2-methylpiperazine can be achieved through several methods. One common approach involves the reaction of benzhydryl chloride with 2-methylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzhydryl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced with other functional groups using appropriate reagents.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the formation of 1,5-fused-1,2,3-triazoles through alkyne-azide cycloaddition.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as silver carbonate, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzhydryl-2-methylpiperazine varies depending on its application. As an HDAC inhibitor, it functions by inhibiting the activity of histone deacetylases, leading to increased acetylation of histone proteins and altered gene expression. This results in the suppression of cancer cell growth and proliferation . In its antiemetic and antivertigo roles, the compound exerts its effects through central anticholinergic properties, depressing labyrinth excitability and vestibular stimulation .
Comparison with Similar Compounds
1-Benzhydryl-2-methylpiperazine can be compared with other piperazine derivatives, such as:
Cyclizine: Used as an antiemetic and antivertigo agent, cyclizine shares similar central anticholinergic properties.
Aripiprazole: An antipsychotic drug, aripiprazole contains a piperazine moiety but acts on dopamine and serotonin receptors.
The uniqueness of this compound lies in its specific structural features and its potential as an HDAC inhibitor with anti-cancer properties .
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-benzhydryl-2-methylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3 |
InChI Key |
LEIACGHFADQQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


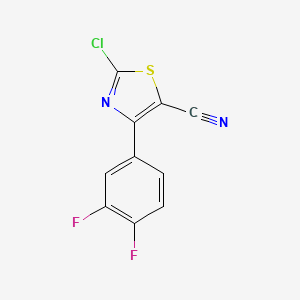
![ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12982937.png)

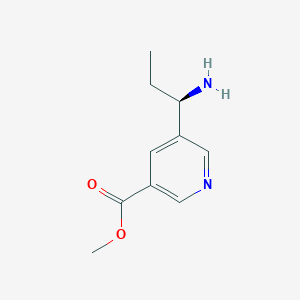
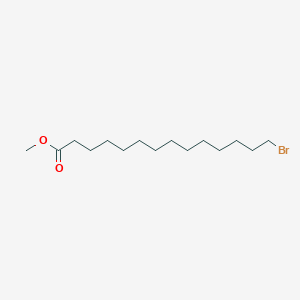
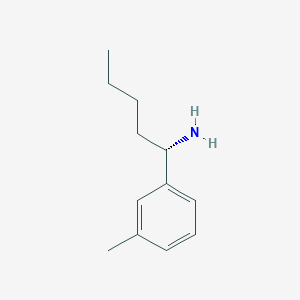
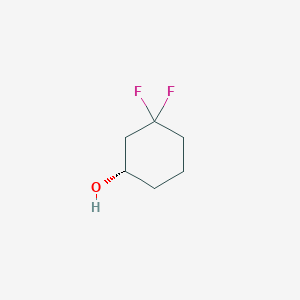
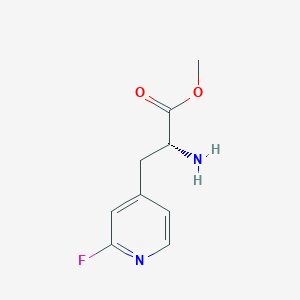
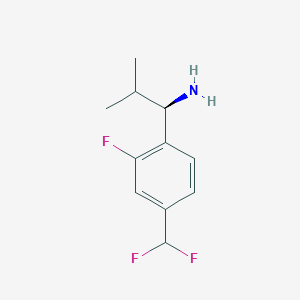
![tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate](/img/structure/B12982962.png)
